molecular formula C18H19F2NO2 B12606956 Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester CAS No. 651312-15-1

Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester

Cat. No.: B12606956
CAS No.: 651312-15-1
M. Wt: 319.3 g/mol
InChI Key: AORCZWNXHQYMLI-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester is a fluorinated ethyl ester derivative of propanoic acid with a diphenylmethyl amino group at the third carbon.

Properties

CAS No.

651312-15-1

Molecular Formula

C18H19F2NO2

Molecular Weight

319.3 g/mol

IUPAC Name

ethyl 3-(benzhydrylamino)-2,2-difluoropropanoate

InChI

InChI=1S/C18H19F2NO2/c1-2-23-17(22)18(19,20)13-21-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,21H,2,13H2,1H3

InChI Key

AORCZWNXHQYMLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC(C1=CC=CC=C1)C2=CC=CC=C2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester typically involves multiple steps. One common method is the esterification of propanoic acid derivatives with ethanol in the presence of a catalyst. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related propanoic acid ethyl esters:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
Target: Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester C₂₄H₂₂F₂NO₂ (estimated) - 2,2-difluoro (C2)
- 3-[(diphenylmethyl)amino] (C3)
Hypothesized to exhibit unique reactivity due to fluorine’s electronegativity and steric hindrance from the diphenyl group. Potential use in medicinal chemistry. N/A (hypothetical)
Ethyl 3-(4-cyanophenyl)propionate C₁₂H₁₃NO₂ - 3-(4-cyanophenyl) (C3) Synthesized via coupling of ethyl 3-iodopropionate with p-cyanophenylzinc bromide. Used in organic synthesis intermediates .
Ethyl 3-(2-bromophenyl)propionate C₁₂H₁₃BrO₂ - 3-(2-bromophenyl) (C3) Commercial compound (98% purity) with bromine enhancing electrophilicity. Applications in cross-coupling reactions .
Propanoic acid,3-[(4-methylphenyl)amino]-2-(phenylhydrazono)-3-thioxo-, ethyl ester C₁₈H₁₉N₃O₂S - 3-[(4-methylphenyl)amino]
- 2-(phenylhydrazono)-3-thioxo
Exhibits antimicrobial activity; structural complexity suggests potential in drug design .
EE-MEL (Melphalan analog) C₁₆H₂₂Cl₂N₂O₂ - 3-[4-bis(2-chloroethyl)aminophenyl] DNA-damaging agent used in hematologic cancer treatment. Chloroethyl groups enhance alkylation capacity .
Ethyl 2-hydroxy-2-methyl-3-nitropropanoate C₇H₁₁NO₅ - 2-hydroxy-2-methyl
- 3-nitro
Nitro and hydroxy groups confer polarity; used in synthetic intermediates .

Reactivity and Functional Group Influence

  • Fluorine Substituents: The 2,2-difluoro groups in the target compound likely increase electrophilicity at C2 and reduce metabolic degradation, similar to fluorinated pharmaceuticals. Ethyl propanoate derivatives with electron-withdrawing groups (e.g., nitro in ) show altered reactivity in nucleophilic substitutions.
  • In contrast, Melphalan analogs () use chloroethyl amino groups for DNA cross-linking.
  • Aromatic Substituents: Ethyl 3-(4-cyanophenyl)propionate () and ethyl 3-(2-bromophenyl)propionate () demonstrate how aryl groups at C3 enable applications in catalysis and material science.

Biological Activity

Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester (CAS Number: 651312-15-1) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of a diphenylmethyl amino group and difluoropropanoic acid moiety, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H19_{19}F2_{2}NO. The structure can be represented as follows:

C18H19F2NO\text{C}_{18}\text{H}_{19}\text{F}_{2}\text{N}\text{O}

This compound is notable for its two fluorine atoms, which may enhance its lipophilicity and biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to propanoic acid derivatives exhibit antimicrobial activity. For instance, a study on amino acid-based antimicrobial agents highlighted the potential of various derivatives to act against bacterial strains . While specific data on this compound is limited, its structural attributes suggest it may possess similar properties.

The mechanism by which propanoic acid derivatives exert their biological effects often involves interaction with cellular membranes or specific enzyme targets. For example, compounds with amino acid scaffolds can disrupt bacterial cell wall synthesis or inhibit key metabolic pathways . Further research is needed to elucidate the precise mechanisms associated with this specific compound.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects of various propanoic acid derivatives on cancer cell lines. While direct studies on the specific compound are scarce, related compounds have shown promising results in inhibiting cell proliferation in various cancer types.
  • Pharmacokinetics : Understanding the pharmacokinetics of propanoic acid derivatives is crucial for evaluating their therapeutic potential. Studies suggest that modifications in the chemical structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles.

Data Tables

PropertyValue
Molecular FormulaC18_{18}H19_{19}F2_{2}NO
CAS Number651312-15-1
Antimicrobial ActivityPotential (based on analogs)
LipophilicityHigh (due to fluorine atoms)

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